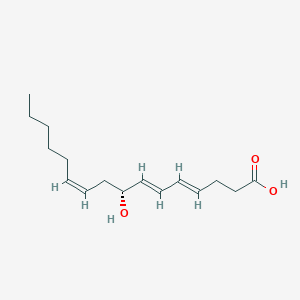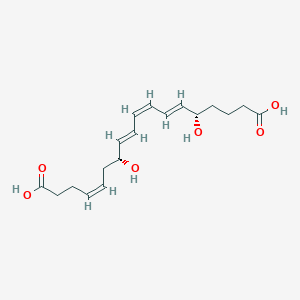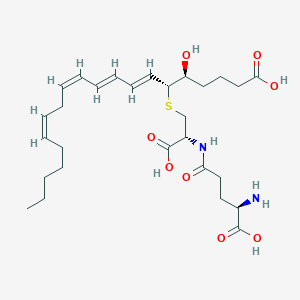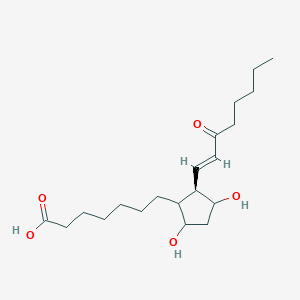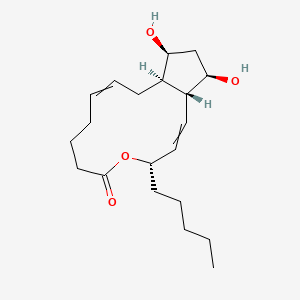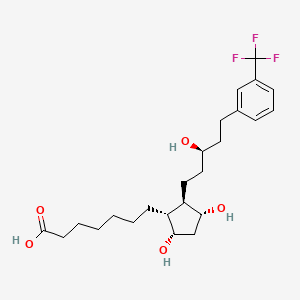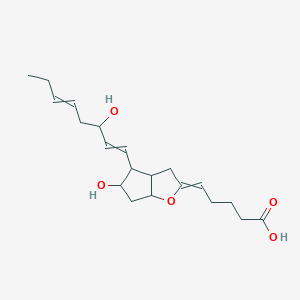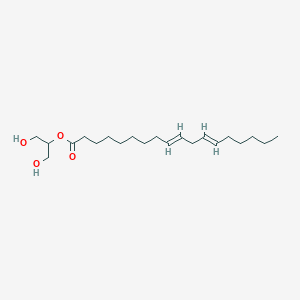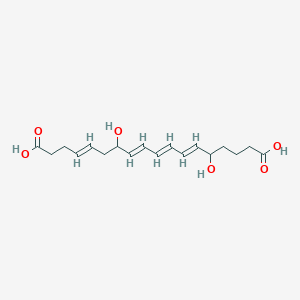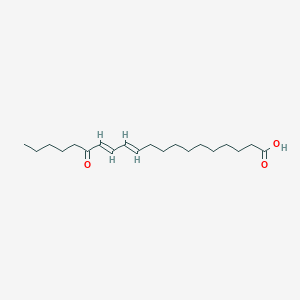
15-EDE;15-xo-11Z,13E-icosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
15-oxo-11Z,13E-eicosadienoic acid is synthesized through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. The oxidation process typically involves the use of specific dehydrogenases that facilitate the conversion. Industrial production methods for this compound are not extensively documented, but laboratory synthesis often employs reagents such as dimethyl sulfoxide (DMSO) and ethanol for solubility and reaction purposes .
Analyse Chemischer Reaktionen
15-oxo-11Z,13E-eicosadienoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound itself is produced by the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid.
Reduction: It can be reduced back to its hydroxy form under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include dehydrogenases for oxidation and reducing agents for reduction processes. The major products formed from these reactions are typically other eicosanoids or related lipid compounds .
Wissenschaftliche Forschungsanwendungen
15-oxo-11Z,13E-eicosadienoic acid has several scientific research applications:
Chemistry: It is used as a standard in lipid biochemistry studies to understand the roles of oxo-eicosanoids.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving inflammation.
Medicine: Research has shown that 15-oxo-11Z,13E-eicosadienoic acid can inhibit 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response, making it a potential target for anti-inflammatory drugs.
Industry: While industrial applications are limited, the compound’s role in biochemical research makes it valuable for pharmaceutical development
Wirkmechanismus
15-oxo-11Z,13E-eicosadienoic acid exerts its effects primarily by inhibiting the enzyme 5-lipoxygenase (5-LO) in cells. This inhibition reduces the production of leukotrienes, which are potent inflammatory mediators. The compound’s molecular targets include specific dehydrogenases and lipoxygenases involved in lipid metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
15-oxo-11Z,13E-eicosadienoic acid is similar to other oxo-eicosanoids such as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxoETE). it is unique in its specific inhibition of 5-lipoxygenase and its distinct role in inflammation pathways. Similar compounds include:
5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxoETE): Known for its potent inflammatory activity.
15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE): The precursor to 15-oxo-11Z,13E-eicosadienoic acid.
5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE): Another eicosanoid involved in inflammatory responses
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(11E,13E)-15-oxoicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14+ |
InChI-Schlüssel |
QZCMHXPXGACWLJ-XILAHJMDSA-N |
Isomerische SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


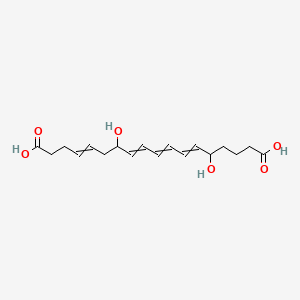
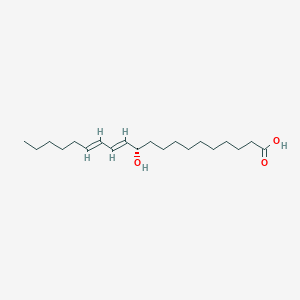
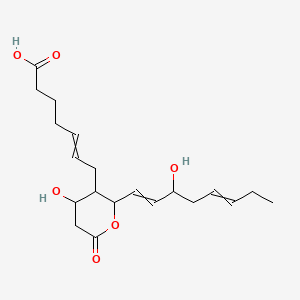
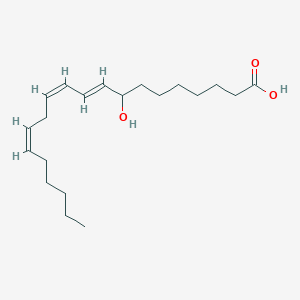
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
